molecular formula C4H4N3NaO2 B2470052 Sodium 2-(1H-1,2,4-triazol-5-yl)acetate CAS No. 2413899-96-2

Sodium 2-(1H-1,2,4-triazol-5-yl)acetate

Cat. No. B2470052
CAS RN: 2413899-96-2
M. Wt: 149.085
InChI Key: BUOSAFNJURLEMX-UHFFFAOYSA-N
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Description

“Sodium 2-(1H-1,2,4-triazol-5-yl)acetate” is a chemical compound that is part of the triazole family . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Scientific Research Applications

Anticancer Properties

Sodium 2-(1H-1,2,4-triazol-5-yl)acetate and its derivatives have been investigated for their potential as anticancer agents. Researchers have synthesized novel 1,2,4-triazole derivatives and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Some of these derivatives exhibited promising cytotoxic activity, making them potential candidates for further development in cancer therapy .

Drug Discovery and Medicinal Chemistry

Heterocyclic compounds containing nitrogen atoms, including 1,2,4-triazole rings, serve as essential scaffolds in drug discovery. These compounds can form hydrogen bonds with various targets, improving their pharmacokinetics and pharmacological properties. Sodium 2-(1H-1,2,4-triazol-5-yl)acetate derivatives fall into this category, offering opportunities for designing novel drugs with improved selectivity and efficacy .

Bioconjugation and Chemical Biology

1,2,3-Triazoles, including 1,2,4-triazoles, find applications in bioconjugation studies. Researchers use them to link biomolecules (such as proteins or nucleic acids) to other molecules, enabling targeted drug delivery, imaging, and diagnostics. Sodium 2-(1H-1,2,4-triazol-5-yl)acetate derivatives could play a role in these applications .

Supramolecular Chemistry and Materials Science

Supramolecular chemistry explores non-covalent interactions between molecules. 1,2,4-Triazoles have been employed in designing supramolecular assemblies, such as coordination complexes and host-guest systems. These materials find use in areas like sensors, catalysis, and drug delivery. Sodium 2-(1H-1,2,4-triazol-5-yl)acetate derivatives may contribute to this field .

Antioxidant and Anti-Inflammatory Activities

1,2,4-Triazole derivatives have demonstrated antioxidant and anti-inflammatory properties. Sodium 2-(1H-1,2,4-triazol-5-yl)acetate could be explored for its potential in mitigating oxidative stress and inflammation-related diseases .

Other Therapeutic Applications

Beyond the mentioned fields, 1,2,4-triazoles have been investigated for various therapeutic purposes, including analgesic, antiseptic, diuretic, and antimigraine activities. Sodium 2-(1H-1,2,4-triazol-5-yl)acetate derivatives might exhibit similar effects, warranting further exploration .

Mechanism of Action

Target of Action

Sodium 2-(1H-1,2,4-triazol-5-yl)acetate is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms . The primary targets of this compound are likely to be enzymes or receptors that interact with the 1,2,4-triazole moiety. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .

Mode of Action

The compound interacts with its targets through the formation of hydrogen bonds . This interaction leads to changes in the target’s function, potentially inhibiting or enhancing its activity. The exact mode of action depends on the specific target and the context in which the compound is used.

Biochemical Pathways

For instance, some 1,2,4-triazole derivatives have been shown to have anticancer properties, suggesting that they may affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic properties . These properties include absorption, distribution, metabolism, and excretion (ADME), all of which can impact the compound’s bioavailability.

Result of Action

Some 1,2,4-triazole derivatives have been shown to have promising cytotoxic activity against certain cancer cell lines

Action Environment

The action environment refers to the conditions under which the compound exerts its effects. Factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the reaction of certain compounds can be facilitated by heating . .

properties

IUPAC Name

sodium;2-(1H-1,2,4-triazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.Na/c8-4(9)1-3-5-2-6-7-3;/h2H,1H2,(H,8,9)(H,5,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIMPKQTYKEENY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(1H-1,2,4-triazol-5-yl)acetate

CAS RN

2413899-96-2
Record name sodium 2-(1H-1,2,4-triazol-3-yl)acetate
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